![molecular formula C22H22FN3O2 B10834213 1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834213.png)
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea
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Overview
Description
PMID25666693-Compound-13: is a synthetic organic compound known for its role as an activator of AMP-activated protein kinase (AMPK).
Preparation Methods
The preparation of PMID25666693-Compound-13 involves several synthetic routes. One common method includes the use of a six-membered compound as a starting material. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PMID25666693-Compound-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID25666693-Compound-13 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular energy regulation by activating AMP-activated protein kinase.
Medicine: Potential therapeutic applications in metabolic disorders, wound healing, and cancer treatment.
Industry: Used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of PMID25666693-Compound-13 involves its role as an activator of AMP-activated protein kinase. This enzyme is a sensor of cellular energy status and plays a crucial role in regulating metabolic pathways. PMID25666693-Compound-13 activates AMP-activated protein kinase by binding to specific sites on the enzyme, leading to its activation and subsequent regulation of metabolic processes .
Comparison with Similar Compounds
PMID25666693-Compound-13 is unique in its specific activation of AMP-activated protein kinase. Similar compounds include:
Compound 2: Another activator of AMP-activated protein kinase, but with different binding properties.
A-769662: A small molecule activator of AMP-activated protein kinase with distinct molecular targets.
AICAR: An AMP analog that activates AMP-activated protein kinase through a different mechanism .
PMID25666693-Compound-13 stands out due to its specific binding properties and potent activation of AMP-activated protein kinase, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22FN3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea |
InChI |
InChI=1S/C22H22FN3O2/c1-26-20-8-4-7-19(17(20)11-12-21(26)27)25-22(28)24-15-10-9-14(13-15)16-5-2-3-6-18(16)23/h2-8,11-12,14-15H,9-10,13H2,1H3,(H2,24,25,28)/t14-,15-/m1/s1 |
InChI Key |
NGJOCHXSRSVEDI-HUUCEWRRSA-N |
Isomeric SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)NC(=O)N[C@@H]3CC[C@H](C3)C4=CC=CC=C4F |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)NC(=O)NC3CCC(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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